2,5-Dichloro-3,8-dimethylquinoline
Overview
Description
2,5-Dichloro-3,8-dimethylquinoline is an organic compound with the molecular formula C({11})H({9})Cl(_{2})N This compound belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,8-dimethylquinoline typically involves the chlorination of 3,8-dimethylquinoline. One common method includes the use of phosphorus pentachloride (PCl({5})) or thionyl chloride (SOCl({2})) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to optimize the yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Safety protocols are strictly followed due to the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO({3})).
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO({3})), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH(_{4})), anhydrous conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
2,5-Dichloro-3,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved efficacy and reduced side effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,5-Dichloro-3,8-dimethylquinoline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2,5-Dichloroquinoline: Lacks the methyl groups, which may affect its reactivity and biological activity.
3,8-Dimethylquinoline: Lacks the chlorine atoms, leading to different chemical properties and applications.
2,5-Dichloro-8-methylquinoline: Similar structure but with only one methyl group, which can influence its chemical behavior and uses.
Uniqueness: 2,5-Dichloro-3,8-dimethylquinoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2,5-dichloro-3,8-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMIHGPHXWRAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588933 | |
Record name | 2,5-Dichloro-3,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-23-4 | |
Record name | 2,5-Dichloro-3,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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